![molecular formula C14H9ClF3NO2 B2608797 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide CAS No. 369-74-4](/img/structure/B2608797.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide is a compound known for its unique chemical structure and properties. It contains a trifluoromethyl group, which is known to impart significant pharmacological activity. This compound has been studied for various applications in medicinal chemistry, particularly for its potential analgesic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with salicylic acid derivatives under specific conditions. One common method includes the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The process may include steps like recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide has shown promise as a therapeutic agent in oncology. It has been demonstrated to reduce tumor volume and increase tumor-free survival rates in preclinical models. The compound's mechanism involves targeting tumors that exhibit mutations in the Adenomatous Polyposis Coli (APC) gene or overexpression of β-catenin, both of which are linked to aberrant Wnt signaling .
Metabolic Disorders
Research indicates that compounds inhibiting the Wnt/Frizzled pathway, including this compound, may also have applications in treating metabolic diseases like type II diabetes and nonalcoholic fatty liver disease (NAFLD). By modulating this signaling pathway, the compound may help regulate metabolic processes and improve insulin sensitivity .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural features, particularly the salicylamide moiety, which allows for multiple hydrogen bonding interactions. These interactions are crucial for the compound's binding affinity to target proteins involved in the Wnt signaling pathway .
In Vivo Studies
In vivo studies have demonstrated that derivatives of this compound exhibit improved pharmacokinetic properties when compared to their parent compounds. For instance, modifications that enhance oral bioavailability have resulted in increased plasma exposure without significant adverse effects over prolonged dosing periods .
Clinical Implications
Clinical trials exploring the use of this compound for cancer treatment have highlighted its potential as a part of combination therapies aimed at enhancing the efficacy of existing cancer treatments while minimizing side effects .
Summary Table of Applications
Application Area | Specific Use Cases | Mechanism of Action |
---|---|---|
Cancer Treatment | Reducing tumor growth | Inhibition of Wnt/Frizzled signaling |
Metabolic Disorders | Type II diabetes, NAFLD | Modulation of metabolic pathways |
Drug Development | Enhancing bioavailability | Structural modifications for better binding |
Wirkmechanismus
The compound exerts its effects primarily through the activation of histone acetyltransferase (HAT) activity, particularly targeting the p300/EP300/E1A binding protein. This activation leads to alterations in chromatin acetylation, which can influence gene expression and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol
- N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide (CTPB)
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide is unique due to its specific trifluoromethyl group, which imparts significant pharmacological activity. This makes it distinct from other similar compounds that may lack this functional group or have different substituents .
Biologische Aktivität
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide, a compound with significant biological implications, has garnered attention in various research fields due to its interaction with critical biochemical pathways. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific findings.
Target of Action
The primary target of this compound is the p300 histone acetyltransferase (HAT) activity. This compound selectively activates p300 HAT, influencing chromatin structure and gene transcription.
Mode of Action
Upon binding to p300, the compound enhances its enzymatic activity, leading to significant alterations in gene expression patterns. These changes can affect various cellular processes, including cell growth, differentiation, and apoptosis.
Enzyme Interaction
this compound modulates enzyme activity significantly. It has been shown to interact with p300, a key enzyme in chromatin remodeling and gene regulation. The compound's binding enhances the acetylation of proteins like p53, which is crucial for regulating apoptosis.
Cellular Effects
The compound influences several cellular processes:
- Cell Signaling: It alters signaling pathways that govern cell fate.
- Gene Expression: Changes in acetylation patterns lead to altered transcriptional activity.
- Apoptosis Induction: It has been observed to induce apoptosis in specific cell types by modulating p53 acetylation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits moderate cytotoxicity against various cancer cell lines. For example, it has shown potential in inhibiting the growth of breast cancer cells (MCF-7) and other tumorigenic cell lines through its action on histone acetyltransferases .
In Vivo Studies
Animal model studies indicate that lower doses of this compound can enhance cognitive functions and reduce symptoms associated with neurodegenerative diseases. The compound's effects vary significantly with dosage, highlighting its potential therapeutic window.
Case Studies
-
Cytotoxicity Against Cancer Cells
- Study: Evaluated the effects of this compound on MCF-7 cells.
- Findings: The compound exhibited IC50 values indicating moderate cytotoxicity, suggesting potential as an anticancer agent.
-
Neuroprotective Effects
- Study: Investigated the impact on cognitive function in animal models.
- Findings: At lower doses, the compound improved cognitive performance and reduced neurodegenerative symptoms.
Applications
This compound has several promising applications:
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-11-6-5-8(7-10(11)14(16,17)18)19-13(21)9-3-1-2-4-12(9)20/h1-7,20H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSJAPIEXXAEKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.